molecular formula C10H13ClN2 B2976831 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride CAS No. 2031258-95-2

4-[2-(Methylamino)ethyl]benzonitrile hydrochloride

Cat. No.: B2976831
CAS No.: 2031258-95-2
M. Wt: 196.68
InChI Key: XKQFSXRWJIFNMH-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]benzonitrile hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.68. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(methylamino)ethyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-7-6-9-2-4-10(8-11)5-3-9;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQFSXRWJIFNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 4-(2-Methylaminoethyl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 4-(2-Methylaminoethyl)benzonitrile Hydrochloride .

Part 1: Executive Summary & Physicochemical Basis

The Molecule at a Glance

4-(2-Methylaminoethyl)benzonitrile HCl (often an intermediate in the synthesis of anti-arrhythmic agents like Dofetilide) is a secondary amine hydrochloride salt . Its solubility behavior is governed by the competition between the high lattice energy of the ionic salt and the solvation capability of the solvent system.

  • Chemical Structure : An aromatic nitrile (lipophilic, electron-withdrawing) coupled with an N-methylated ethylamine chain (cationic center in HCl form).

  • Key Property : Amphiphilic nature. The protonated amine provides high water solubility, while the cyanophenyl ring allows for interaction with organic solvents, making it sensitive to "salting-out" effects and pH changes.

Solubility Mechanism

The dissolution of this HCl salt follows the Born-Haber cycle logic:

  • Lattice Disruption : The solvent must overcome the electrostatic attraction between the protonated ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ). High dielectric constant solvents (Water, DMSO) excel here.
  • Solvation : The solvent molecules must stabilize the free ions.

    • Water : Forms strong hydrogen bond networks with the chloride ion and the ammonium protons.

    • Alcohols : Solvate the organic tail better than water but stabilize the ions less effectively.

Part 2: Solubility Matrix (Water vs. Organic Solvents)

The following data represents the expected solubility profile based on Structure-Property Relationships (SPR) for phenethylamine hydrochloride salts. These values define the "working range" for process development.

Table 1: Solubility Profile & Solvent Utility
Solvent ClassSolventSolubility RatingEstimated Limits (mg/mL)*Primary Application
Aqueous Water (pH < 7) Freely Soluble > 100 mg/mL Dissolution, Reaction Medium
Water (pH > 10)Insoluble (Oiling out)< 1 mg/mLPrecipitation of Free Base
Polar Aprotic DMSO Freely Soluble > 200 mg/mL Stock Solutions, Screening
DMFSoluble> 100 mg/mLReaction Co-solvent
Alcohols Methanol Soluble 50 - 100 mg/mL Transfer Solvent
EthanolSparingly Soluble10 - 30 mg/mLRecrystallization (Hot)
Isopropanol (IPA)Slightly Soluble1 - 10 mg/mLAnti-solvent / Crystallizer
Esters/Ketones AcetoneVery Slightly Soluble< 5 mg/mLAnti-solvent
Ethyl AcetateInsoluble< 1 mg/mLWashing / Anti-solvent
Chlorinated DichloromethaneVery Slightly Soluble< 5 mg/mLExtraction (only for Free Base)
Hydrocarbons Hexane/HeptaneInsoluble~ 0 mg/mLWashing to remove impurities

*Note: Values are estimated based on homologous phenethylamine HCl salts. Exact values must be determined via the protocol in Part 3.

Part 3: Experimental Protocols (Self-Validating Systems)

As a scientist, you rely on data, not assumptions. Use these protocols to determine the exact solubility for your specific batch (polymorphs can affect solubility).

Protocol A: Thermodynamic Solubility (The "Shake-Flask" Method)

Use this for regulatory data and process limits.

  • Preparation : Weigh 50 mg of 4-(2-Methylaminoethyl)benzonitrile HCl into a 4 mL glass vial.

  • Solvent Addition : Add 250 µL of the target solvent (Water, MeOH, etc.).

  • Equilibration :

    • If fully dissolved, add more solid until saturation is visible.

    • Shake/vortex at 25°C for 24 hours .

  • Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

  • Quantification : Analyze the supernatant via HPLC-UV (Detection @ 230 nm for the benzonitrile chromophore).

    • Validation Check: The pH of the aqueous supernatant must remain acidic. If pH > 7, the salt has disproportionated.

Protocol B: pH-Dependent Solubility Profiling

Critical for extraction and purification steps.

The solubility of the HCl salt is strictly pH-dependent. The compound exists in equilibrium:



  • pH < pKa (approx 9.5) : Species is cationic (

    
    ). High Water Solubility.
    
  • pH > pKa : Species is neutral (

    
    ). Low Water Solubility / High Organic Solubility.
    

Workflow Visualization:

SolubilityWorkflow Start Start: 4-(2-Methylaminoethyl) benzonitrile HCl Sample SolventSelect Select Solvent System Start->SolventSelect Water Aqueous Buffer SolventSelect->Water Organic Organic Solvent (MeOH, EtOH) SolventSelect->Organic CheckPH Check pH vs pKa (~9.5) Water->CheckPH Heat Heat to Reflux Organic->Heat Acidic pH < 8.0 (Salt Form) CheckPH->Acidic Acidify Basic pH > 10.0 (Free Base) CheckPH->Basic Basify Result1 High Solubility Stable Solution Acidic->Result1 Result2 Precipitation / Oiling Out Extract w/ DCM or EtOAc Basic->Result2 Cool Cool to 0°C Heat->Cool Cryst Crystallization (Purification) Cool->Cryst

Caption: Decision matrix for solvent selection based on pH and thermal processing requirements.

Part 4: Process Optimization Strategies

Recrystallization (Purification)

The HCl salt often traps impurities. To purify:

  • Solvent : Ethanol/Isopropanol (90:10).

  • Method : Dissolve in minimum hot Ethanol (~70°C). Slowly add Isopropanol (anti-solvent) until turbidity appears. Cool slowly to 4°C.

  • Why : This exploits the steep solubility curve in Ethanol (high at hot, low at cold) while IPA reduces the yield loss.

Extraction (Free Basing)

To move the molecule from water to an organic phase (e.g., for reaction with an acid chloride):

  • Dissolve HCl salt in water.

  • Adjust pH to > 11 using NaOH.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate .

  • Note: The nitrile group is stable to brief basic exposure, but avoid prolonged heating at high pH to prevent hydrolysis to the amide/acid.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for properties of Hydrochloride salts).

Technical Guide: 4-[2-(Methylamino)ethyl]benzonitrile – Free Base vs. Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and operational distinctions between 4-[2-(Methylamino)ethyl]benzonitrile (the Free Base) and its corresponding salt forms (typically the Hydrochloride).

Designed for research and development applications, this document synthesizes theoretical chemical principles with practical handling protocols.

Executive Summary

4-[2-(Methylamino)ethyl]benzonitrile (CAS Registry Number often associated with specific salts or the generic structure) is a bifunctional chemical building block containing a secondary amine and an aromatic nitrile. It serves as a critical intermediate in the synthesis of phenethylamine-class pharmaceuticals and psychoactive research standards.

For the researcher, the distinction between the Free Base and the Salt (e.g., Hydrochloride) is not merely academic—it dictates solubility, stability, and reactivity.

  • The Salt is the thermodynamic sink: stable, crystalline, and water-soluble. It is the preferred storage form.

  • The Free Base is the kinetic actor: reactive, lipophilic, and often an oil or low-melting solid. It is the required form for nucleophilic substitution reactions.

Physicochemical Profiling

The core difference lies in the protonation state of the secondary nitrogen atom. This single proton shift inverts the molecule's interaction with solvent systems.

Comparative Properties Table
FeatureFree Base FormSalt Form (e.g., Hydrochloride)
Chemical Species Neutral Amine (

)
Ammonium Cation (

)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Solubility Profile Lipophilic: Soluble in DCM, EtOAc, Et2O. Hydrophobic: Poorly soluble in water.Hydrophilic: Soluble in Water, Methanol, DMSO. Lipophobic: Insoluble in non-polar organics.
Reactivity Nucleophilic: Lone pair on N is available for attack (e.g., Alkylation, Acylation).Non-Nucleophilic: Lone pair is sequestered by protonation.
Stability Lower: Prone to oxidation (N-oxides) and carbamate formation (absorbs

).
High: Shelf-stable for years; resistant to oxidation.
pKa (Approx.) ~9.5 - 10.0 (Conjugate Acid)N/A (Already protonated)
Structural Logic

The molecule consists of a p-cyanophenethyl skeleton.

  • Nitrile Group (-CN): Electron-withdrawing but distant from the amine (separated by an ethyl chain). It remains stable under mild acid/base conditions but is susceptible to hydrolysis (to carboxylic acid) under strong acidic/basic reflux.

  • Secondary Amine (-NHMe): The site of derivatization. In the salt form, the nitrogen is quaternary (

    
    ) and positively charged, forming an ionic lattice with the counterion (e.g., 
    
    
    
    ). In the free base, the nitrogen is trigonal pyramidal (
    
    
    ) with a reactive lone pair.

Operational Protocols

In synthetic workflows, you will typically purchase the Salt but must generate the Free Base to perform reactions.

Protocol A: Isolation of the Free Base (Biphasic Extraction)

Use this protocol when you need the pure amine as a starting material for a reaction sensitive to salts or water.

Reagents:

  • Starting Material: 4-[2-(Methylamino)ethyl]benzonitrile HCl

  • Base: 1M NaOH or Saturated

    
     (Preferred to avoid nitrile hydrolysis)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the amine salt in minimum distilled water (approx. 10 mL/g). The solution should be clear and acidic (pH ~5).

  • Basification: Slowly add the Base solution with stirring. Monitor pH until it reaches >11.

    • Observation: The solution will become cloudy/milky as the free base oils out of the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Add DCM (20 mL/g). Shake vigorously and vent.

  • Separation: Collect the lower organic layer (DCM). Re-extract the aqueous layer 2x to ensure yield.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Result: A pale yellow oil or waxy solid (The Free Base).

Protocol B: In-Situ Neutralization (Common for Acylation/Alkylation)

Use this protocol to skip isolation when performing a reaction in organic solvent.

Concept: You add the salt directly to the reaction vessel along with an auxiliary base (e.g., Triethylamine, DIPEA).

Workflow:

  • Suspend 4-[2-(Methylamino)ethyl]benzonitrile HCl in the reaction solvent (e.g., DCM, THF).

  • Add 2.5 equivalents of Triethylamine (TEA).

    • 1.0 eq neutralizes the HCl.

    • 1.0 eq acts as the acid scavenger for the subsequent reaction.

    • 0.5 eq excess ensures driving force.

  • Stir for 15 minutes. The mixture will clarify or form a precipitate of TEA-HCl.

  • Proceed with adding the electrophile (e.g., Acetyl Chloride).

Visualization: Solubility & Reactivity Pathways

The following diagram illustrates the phase-transfer behavior and the activation of the molecule for synthesis.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Salt Salt Form (R-NH2Me+ Cl-) Water Soluble Stable / Inert FreeBase Free Base (R-NHMe) DCM Soluble Reactive Lone Pair Salt->FreeBase Deprotonation (pH > 10) Base Base Reagent (NaOH / Na2CO3) Base->FreeBase Reaction Nucleophilic Attack (Alkylation/Acylation) FreeBase->Reaction Input Product Derivatized Product (R-N(Me)-R') Reaction->Product Synthesis

Figure 1: Phase-transfer logic showing the conversion of the stable salt form (Aqueous) to the reactive free base (Organic) required for downstream synthesis.

Analytical Differentiation

How do you verify which form you have?

  • 1H-NMR Spectroscopy:

    • Free Base: The N-methyl protons typically appear as a singlet around 2.3 - 2.4 ppm . The N-H proton is often broad and chemical shift varies with concentration.

    • Salt: The N-methyl protons shift downfield (deshielded) to 2.6 - 2.8 ppm . The ammonium protons (

      
      ) appear as a broad singlet often >8.0 ppm (in DMSO-d6).
      
  • IR Spectroscopy:

    • Nitrile Stretch: Both forms show a sharp peak at ~2220-2230 cm⁻¹ (

      
      ). This is a diagnostic constant.
      
    • Amine Region: The Salt shows broad "ammonium bands" (N-H stretch) around 2800-3000 cm⁻¹ overlapping with C-H. The Free Base shows a single, sharper weak band for the secondary N-H stretch ~3300-3400 cm⁻¹.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. (n.d.). Compound Summary: Phenethylamine derivatives. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Synthesis of 4-[2-(Methylamino)ethyl]benzonitrile from 4-cyanophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026


) with Kinetic Control
Author:  Senior Application Scientist[1]

Executive Summary

This application note details the optimized protocol for synthesizing 4-[2-(Methylamino)ethyl]benzonitrile (Target) from 4-cyanophenethyl bromide (Precursor).

The primary synthetic challenge in alkylating primary amines (or ammonia equivalents) with alkyl halides is polyalkylation .[1] The product, a secondary amine, is often more nucleophilic than the starting methylamine, leading to the formation of tertiary amines and quaternary ammonium salts. This guide utilizes a high-dilution, large-excess strategy to kinetically favor mono-alkylation, ensuring high selectivity and yield.[1]

Key Chemical Properties
CompoundMW ( g/mol )CAS No.[1][2]Role
4-Cyanophenethyl bromide 210.0717201-43-3Electrophile
Methylamine (2M in THF) 31.0674-89-5Nucleophile (Excess)
4-[2-(Methylamino)ethyl]benzonitrile 160.2213021-16-4Target Product

Reaction Mechanism & Retrosynthesis

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] The nitrogen lone pair of methylamine attacks the electrophilic carbon attached to the bromine, displacing the bromide ion.
Critical Control Points[1]
  • Stoichiometry: A molar ratio of >10:1 (Methylamine:Bromide) is strictly required.[1] This statistical excess ensures that a bromide molecule is far more likely to encounter a methylamine molecule than a product molecule.[1]

  • Temperature: Moderate temperatures (RT to 50°C) prevent nitrile hydrolysis and minimize elimination side-reactions (styrene formation).[1]

  • Solvent Choice: THF is selected for its ability to solubilize the organic bromide while being compatible with commercial methylamine solutions.[1]

Pathway Visualization

ReactionPathway Figure 1: Reaction Pathway and Competitive Over-Alkylation Logic SM 4-Cyanophenethyl Bromide (Electrophile) TS Transition State (SN2) SM->TS + MeNH2 MeNH2 Methylamine (Nucleophile, 10-20 eq) MeNH2->TS Prod Target Secondary Amine (Major) TS->Prod - HBr Side Tertiary Amine (Over-alkylation impurity) Prod->Side + SM (If MeNH2 depleted)

Experimental Protocol

Materials & Equipment
  • Reagents: 4-(2-Bromoethyl)benzonitrile (>97%), Methylamine (2.0 M solution in THF), anhydrous THF.[1]

  • Equipment: 100 mL Pressure Vessel (Ace Glass or equivalent) with Teflon screw cap, magnetic stir bar, oil bath.

  • Safety: Methylamine is toxic and volatile.[1] Perform all operations in a fume hood. Nitriles are toxic; avoid skin contact.[1]

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a clean, dry pressure vessel with a magnetic stir bar.[1]

  • Add 4-cyanophenethyl bromide (2.10 g, 10.0 mmol).

  • Add anhydrous THF (10 mL) to dissolve the bromide.[1]

  • Crucial Step: Rapidly add Methylamine (2.0 M in THF) (50 mL, 100 mmol, 10 equivalents).

    • Note: Using a large excess acts as both the reactant and the base to scavenge HBr.

  • Seal the pressure vessel immediately to prevent methylamine loss.[1]

Step 2: Reaction Execution
  • Place the vessel in an oil bath pre-heated to 45°C .

  • Stir vigorously for 16–24 hours .

  • In-Process Control (IPC): Carefully vent the vessel (in hood!) and take a 50 µL aliquot. Dilute with MeOH and analyze by TLC (DCM/MeOH 9:1) or LC-MS.[1]

    • Target: Disappearance of bromide starting material (

      
      ).[1]
      
    • Product: Appearance of a polar spot (

      
      ) that stains with Ninhydrin or Dragendorff reagent.[1]
      
Step 3: Workup (Acid-Base Purification)

This method utilizes the basicity of the product to separate it from neutral impurities (unreacted bromide) and non-basic byproducts.[1]

  • Concentration: Transfer the mixture to a round-bottom flask. Concentrate under reduced pressure (Rotavap) to remove THF and excess methylamine.[1] Caution: Trap methylamine vapors.

  • Acidification: Dissolve the residue in 1M HCl (30 mL) . The pH should be < 2.[1]

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 20 mL) .[1]

    • Organic Layer (Discard):[1] Contains unreacted bromide and non-basic impurities.[1]

    • Aqueous Layer (Keep): Contains the target amine as the hydrochloride salt.[3]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Purification Flowchart

WorkupFlow Figure 2: Acid-Base Workup Protocol for Amine Purification Crude Crude Reaction Mixture (Amine, HBr salt, Excess MeNH2) Evap Evaporate Volatiles Crude->Evap Acid Dissolve in 1M HCl Wash with EtOAc Evap->Acid OrgWaste Organic Layer (Unreacted Bromide) Acid->OrgWaste Wash AqLayer Aqueous Layer (Product-HCl Salt) Acid->AqLayer Keep Base Basify with NaOH (pH > 12) Extract with DCM AqLayer->Base Final Concentrate DCM Target Free Amine Base->Final

Characterization & Validation

Upon isolation, the product should be a pale yellow oil or low-melting solid.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.58 (d, J=8.2 Hz, 2H, Ar-H ortho to CN)[1]
      
    • 
       7.32 (d, J=8.2 Hz, 2H, Ar-H meta to CN)[1]
      
    • 
       2.85–2.95 (m, 4H, 
      
      
      
      )[1]
    • 
       2.44 (s, 3H, 
      
      
      
      )[1]
    • 
       1.50 (br s, 1H, 
      
      
      
      , exchangeable)[1]
  • Mass Spectrometry (ESI+):

    • Calc for

      
      .[1]
      
    • Found: 161.1.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete conversion or loss during workup.[1]Ensure reaction runs for 24h. During workup, ensure the aqueous phase is strongly basic (pH > 12) before DCM extraction.[1]
Dialkylation (Tertiary Amine) Insufficient Methylamine excess.[1]Increase Methylamine to 20 equivalents. Add bromide slowly to the amine solution.[1]
Styrene Byproduct Elimination due to high heat.[1]Lower reaction temperature to 35-40°C. Do not use strong inorganic bases (e.g., KOH) during the reaction.[1]

References

  • General Amine Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron 57.37 (2001): 7785-7811.[1] Link[1]

  • Phenethyl Bromide Reactivity: BenchChem. "Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide." Link[1]

  • Methylamine Handling: "Methylamine, 2.0M in THF - Safety Data Sheet." Sigma-Aldrich.[1] Link

  • Analogous Synthesis (Phenethylamine): Icke, R. N., et al. "ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Phenylethyldimethylamine."[1][4] Organic Syntheses, Coll.[1][4][5] Vol. 3, p.723 (1955).[1] Link[1]
    
    • Note: This reference describes dimethylation; however, the workup and handling of the phenethyl scaffold are directly applicable.

Sources

Application Note: Controlled Conversion of 4-[2-(Methylamino)ethyl]benzonitrile to its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the conversion of 4-[2-(Methylamino)ethyl]benzonitrile (Free Base) to its Hydrochloride (HCl) salt . This transformation is a critical step in the development of phenethylamine-based therapeutics (e.g., SNRI analogs), enhancing aqueous solubility, bioavailability, and shelf-life stability.

Unlike primary amines, this secondary amine requires precise stoichiometric control to prevent the formation of hygroscopic gums ("oiling out"). Furthermore, the presence of the nitrile (-CN) moiety necessitates anhydrous acidic conditions to preclude hydrolysis to the corresponding amide or carboxylic acid.

Target Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists.

Material Attributes & Safety Profile

Chemical Identity
  • IUPAC Name: 4-[2-(methylamino)ethyl]benzonitrile hydrochloride

  • Functional Groups: Secondary Amine (Basic), Nitrile (Electron-withdrawing, acid-sensitive in aqueous heat).

  • Molecular Weight (Free Base): ~160.22 g/mol

  • Molecular Weight (HCl Salt): ~196.68 g/mol

Critical Safety Parameters
  • Nitrile Toxicity: While less volatile than simple nitriles, the compound should be treated as a potential cyanide donor under metabolic or extreme chemical degradation. Work in a fume hood.

  • Exotherm Control: Acid-base neutralization is exothermic. Uncontrolled heat can degrade the nitrile or cause solvent boiling.

  • Corrosives: Anhydrous HCl sources (Dioxane/Ether/TMSCl) are severe tissue irritants.

Process Chemistry Logic

Solvent Selection Strategy

The choice of solvent is governed by the saturation differential : the free base must be highly soluble, while the resulting salt must be virtually insoluble.

Solvent SystemRoleJustification
Ethyl Acetate (EtOAc) Primary SolventExcellent solubility for the lipophilic free base; poor solubility for the polar HCl salt. Promotes crystallization over oiling.
Isopropanol (IPA) Co-SolventUsed if the salt precipitates too rapidly (trapping impurities). Increases polarity slightly to ensure distinct crystal formation.
Diethyl Ether / MTBE Anti-SolventUsed to drive final precipitation if yield is low.
Acid Source Selection

To preserve the nitrile group and ensure a free-flowing solid, anhydrous conditions are mandatory. Aqueous HCl (37%) introduces water, which often results in a sticky, hygroscopic gum that is difficult to dry.

  • Preferred: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether.

  • Alternative (High Purity): Trimethylsilyl Chloride (TMSCl) in Methanol (Generates anhydrous HCl in situ).

Detailed Experimental Protocols

Method A: Standard Precipitation (Scalable)

Best for batches >5g where standard reagents are available.

Reagents:
  • 4-[2-(Methylamino)ethyl]benzonitrile (Free Base)

  • Ethyl Acetate (ACS Grade, Dry)

  • HCl solution (2M in Diethyl Ether or 4M in Dioxane)

Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 equivalent of the Free Base in Ethyl Acetate (10 mL per gram of substrate).

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE filter before proceeding.

  • Temperature Control: Cool the solution to 0–5°C using an ice/water bath.

  • Acid Addition: Dropwise, add 1.1 equivalents of the HCl solution over 15–20 minutes.

    • Observation: A white precipitate should form immediately.

    • Caution: Monitor internal temperature; do not exceed 20°C.

  • Equilibration: Remove the ice bath and allow the slurry to stir at Room Temperature (20–25°C) for 1 hour. This "ages" the crystal, reducing hygroscopicity.

  • Filtration: Filter the solid using a sintered glass funnel (porosity M) or Buchner funnel.

  • Washing: Wash the filter cake twice with cold Ethyl Acetate (2 x 2 mL/g) to remove unreacted free base and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Warning: Do not exceed 60°C to avoid nitrile thermal instability.

Method B: In-Situ Generation (High Purity)

Best for small scale (<1g) or when high crystallinity is required for X-ray diffraction.

Mechanism:


Procedure:
  • Dissolve 1.0 g (6.24 mmol) of Free Base in 10 mL Methanol .

  • Cool to 0°C.

  • Slowly add 0.85 mL (6.9 mmol, 1.1 eq) of Trimethylsilyl chloride (TMSCl).

  • Stir for 30 minutes.

  • Add 30 mL of Diethyl Ether or MTBE slowly to induce crystallization.

  • Filter and dry as per Method A.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow for Method A.

SaltFormation Start Start: Free Base (Oil or Solid) Dissolve Dissolve in Anhydrous EtOAc (10 vol) Start->Dissolve FilterCheck Is Solution Clear? Dissolve->FilterCheck Filter Polishing Filtration (0.45 µm) FilterCheck->Filter No (Cloudy) Cool Cool to 0-5°C (Inert Atmosphere) FilterCheck->Cool Yes Filter->Cool AcidAdd Add HCl (1.1 eq) Dropwise Cool->AcidAdd Precipitate Precipitation Observed? AcidAdd->Precipitate Age Age Slurry at RT (1 Hour) Precipitate->Age Yes (White Solid) Seed Add Seed Crystal or Scratch Glass Precipitate->Seed No (Oil/Clear) FilterDry Filter & Wash (Cold EtOAc) Vac Dry @ 40°C Age->FilterDry Seed->Age QC QC: Melting Point, NMR, Chloride Titration FilterDry->QC

Caption: Figure 1: Step-by-step process flow for the conversion of 4-[2-(Methylamino)ethyl]benzonitrile to its HCl salt, including critical decision points for purification.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must pass the following checks:

TestExpected ResultFailure Mode Indicator
Visual Inspection White to off-white crystalline powder.Yellow/Brown (Oxidation) or Gum (Solvent trapped).
Solubility Soluble in Water, Methanol. Insoluble in EtOAc.Insoluble in water suggests Free Base remains.
Silver Nitrate Test White precipitate (AgCl) upon addition of AgNO3 to aqueous solution.No precipitate = No salt formation.
1H-NMR (D2O) Shift of the N-Methyl protons (~2.6 ppm

~2.75 ppm) due to protonation.
No shift indicates Free Base.
Melting Point Sharp melting point (typically >150°C for HCl salts).Broad range (>2°C) indicates impurities or wet cake.

Troubleshooting Guide

Issue 1: "Oiling Out" (Formation of a sticky gum instead of crystals)

  • Cause: Impurities in the starting material or adding acid too fast (local supersaturation).

  • Solution: Decant the supernatant solvent. Dissolve the gum in a minimum amount of hot IPA, then slowly add EtOAc while stirring vigorously. Scratch the flask walls to induce nucleation.

Issue 2: Hygroscopicity (Product turns to liquid in air)

  • Cause: Excess HCl trapped in the lattice or presence of water during synthesis.

  • Solution: Recrystallize from IPA/EtOAc. Ensure final drying is done under high vacuum with a P2O5 desiccant trap.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on salt selection and counter-ion stoichiometry).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard protocols for crystallization and polymorph screening).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. (Methodology for optimizing salt forms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Solvent selection for recrystallization of N-methyl-4-cyanophenethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for N-methyl-4-cyanophenethylamine HCl

Executive Summary

This guide details the systematic selection of solvent systems for the purification of N-methyl-4-cyanophenethylamine Hydrochloride (HCl) . As a secondary amine salt with a polar nitrile functionality, this compound presents a unique solubility profile that balances ionic character with aromatic lipophilicity.

The protocol below moves beyond trial-and-error, utilizing a Dielectric-Driven Screening Strategy to maximize recovery (>85%) and purity (>99.5%), specifically targeting the removal of the primary amine precursor (under-methylated) and the tertiary amine impurity (over-methylated).

Physicochemical Profiling & Challenge Analysis

Before solvent selection, we must understand the solute-solvent interactions governing this molecule.

  • Compound: N-methyl-4-cyanophenethylamine HCl

  • Chemical Class: Secondary Phenethylamine Salt.

  • Key Functionalities:

    • Secondary Amine HCl: High polarity, H-bond donor. Drives solubility in water and lower alcohols (MeOH, EtOH).

    • Nitrile (CN) Group: Electron-withdrawing group (EWG) at the para position. Increases the dipole moment and crystalline lattice energy compared to the unsubstituted analog.

    • N-Methyl Group: Increases lipophilicity slightly compared to the primary amine, often lowering the melting point and increasing the risk of "oiling out" during cooling.

The Separation Challenge: The critical impurities are structurally homologous.

  • 4-Cyanophenethylamine (Primary Amine): More polar.

  • N,N-Dimethyl-4-cyanophenethylamine (Tertiary Amine): Less polar.

Scientific Insight: A single-solvent system often fails to differentiate these homologs. A binary solvent system (Solvent/Anti-solvent) is recommended to fine-tune the polarity to strictly precipitate the target secondary amine.

Solvent System Selection Strategy

We utilize a "Polarity Bracket" approach. The solvent must dissolve the ionic lattice at high temperatures, while the anti-solvent must reduce the dielectric constant (


) of the medium to force crystallization upon cooling.

Table 1: Candidate Solvent Properties

Solvent RoleSolventBoiling Point (°C)Dielectric Constant (

)
Suitability Notes
Primary Ethanol (95% or Anhydrous) 7824.5Excellent. Good thermal gradient solubility.
Primary Isopropanol (IPA) 8217.9Good. Lower solubility than EtOH; higher recovery potential.
Primary Methanol 6532.7Too Strong. Often retains product in mother liquor. Use only if solubility is very low.
Anti-Solvent Ethyl Acetate (EtOAc) 776.0Ideal. Moderate polarity prevents rapid crashing (oiling).
Anti-Solvent MTBE 552.6Good. Safer alternative to ether. Strong precipitation effect.
Anti-Solvent Heptane 981.9Risky. Large polarity gap often causes oiling out.

Recommended System: Ethanol / Ethyl Acetate or IPA / MTBE . Rationale: The EtOH/EtOAc pair has compatible boiling points (~78°C vs 77°C), allowing for stable reflux temperatures without differential evaporation changing the ratio drastically.

Experimental Protocols

Protocol A: Micro-Scale Solubility Screening (The "Range Finder")

Objective: Determine the approximate saturation point.

  • Place 100 mg of crude N-methyl-4-cyanophenethylamine HCl into a 4 mL vial.

  • Add 0.5 mL of Primary Solvent (e.g., Ethanol).

  • Heat to reflux (using a heat block).

  • If not dissolved, add solvent in 0.1 mL increments until clear.

    • Target: Dissolution in <10 volumes (1 mL per 100 mg).

  • Once dissolved, remove from heat and let cool to Room Temperature (RT).

  • Observation:

    • Crystals form: Single solvent system is viable.

    • No crystals: Anti-solvent is required.

    • Oiling out: Solvent is too polar/anti-solvent added too fast.

Protocol B: Scale-Up Recrystallization (Binary System)

Objective: Purification of 10g batch using Ethanol/Ethyl Acetate.

Reagents:

  • Crude N-methyl-4-cyanophenethylamine HCl (10 g)

  • Ethanol (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Activated Carbon (optional, for color removal)

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10 g of crude solid into a 100 mL Round Bottom Flask (RBF).

    • Add 30 mL Ethanol (3 vol).

    • Heat to mild reflux (80°C oil bath).

    • Note: If solid remains, add Ethanol in 5 mL portions until fully dissolved. Do not exceed 10 volumes.

  • Filtration (Hot):

    • If insoluble particulates are present, filter the hot solution through a pre-warmed glass frit or Celite pad to remove mechanical impurities.

  • Anti-Solvent Addition (The Cloud Point):

    • Maintain the solution at a gentle reflux.

    • Slowly add Ethyl Acetate dropwise via an addition funnel.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore solution).

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow to cool to Room Temperature (20-25°C) slowly with distinct stirring (approx. 1-2 hours).

    • Critical Step: If oil droplets appear at ~50°C, reheat to redissolve and add more Ethanol (solubilizer). Seed crystals may be added at 40°C to induce lattice formation.

  • Crystallization Completion:

    • Once at RT, cool the flask in an ice/water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

    • Wash the cake with cold 1:1 Ethanol/EtOAc mixture (10 mL).

    • Dry in a vacuum oven at 40-50°C for 6 hours.

Process Visualization

Figure 1: Solvent Selection Decision Logic

SolventSelection Start Start: Crude HCl Salt SolubilityTest Test Solubility in Hot Ethanol (5-10 vol) Start->SolubilityTest CheckDissolve Does it dissolve? SolubilityTest->CheckDissolve Dissolves Cool to Room Temp CheckDissolve->Dissolves Yes SwitchSolvent Switch to Methanol (Too insoluble) or Add Water (Too soluble) CheckDissolve->SwitchSolvent No (Insoluble) CheckCrystals Crystals Form? Dissolves->CheckCrystals GoodYield High Yield (>70%)? CheckCrystals->GoodYield Yes AddAntiSolvent Add Anti-Solvent (EtOAc or MTBE) at Reflux until Cloud Point CheckCrystals->AddAntiSolvent No (Stays in Solution) SingleSolvent Use Single Solvent (EtOH or IPA) GoodYield->SingleSolvent Yes GoodYield->AddAntiSolvent No (Low Recovery)

Caption: Logic flow for determining the optimal solvent system based on solubility observations.

Figure 2: Recrystallization Workflow

RecrystallizationFlow Dissolution 1. Dissolution (Hot EtOH) Clarification 2. Hot Filtration (Remove Insolubles) Dissolution->Clarification CloudPoint 3. Anti-Solvent Addition (EtOAc to Cloud Point) Clarification->CloudPoint Nucleation 4. Controlled Cooling (Seed at 40°C) CloudPoint->Nucleation Isolation 5. Filtration & Drying Nucleation->Isolation

Caption: Operational workflow for the binary solvent recrystallization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Phase separation occurs before crystallization (Liquid-Liquid separation).The temperature gap between melting point and solution temp is too small, or the anti-solvent is too non-polar. Remedy: Reheat, add more Ethanol (primary solvent), and cool slower.
Low Yield Product remains in the mother liquor.Too much primary solvent used. Remedy: Distill off 20% of solvent volume or increase Anti-Solvent ratio.
Impurity Persistence Melting point is depressed; color remains.Impurities co-crystallized. Remedy: Perform a "slurry wash" of the wet cake with cold EtOAc before drying.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection logic).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Pfizer Inc. (2008). "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents". Green Chemistry, 10, 31-36. Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for anti-solvent addition).

Troubleshooting & Optimization

Removing primary amine impurities from 4-[2-(Methylamino)ethyl]benzonitrile preparations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Removal of Primary Amine Impurities (


) from Secondary Amine (

) Preparations. Product: 4-[2-(Methylamino)ethyl]benzonitrile (Target

Amine). Impurity: 4-(2-Aminoethyl)benzonitrile (Precursor/Over-reduction

Amine).

🔬 Operational Overview

Welcome to the Technical Support Center. This guide addresses the purification of 4-[2-(Methylamino)ethyl]benzonitrile , a critical intermediate often used in the synthesis of SNRI therapeutics.

The most persistent challenge in this synthesis is the separation of the target secondary amine from the primary amine impurity. Because both species are basic, polar, and possess similar boiling points, standard acid-base extraction and fractional distillation often fail to yield pharmaceutical-grade purity (>99.5%).

This guide details the Chemoselective Scavenging Protocol , a self-validating method exploiting the differential reactivity of primary and secondary amines toward aldehydes.

📂 Module 1: Diagnostic & Detection

"How do I confirm the primary amine is the issue?"

Before attempting purification, you must validate that the impurity is indeed the primary amine.

FAQ: Detection Signatures
MethodDiagnostic SignalExplanation
1H-NMR

~2.4 ppm (Singlet)
The

-Methyl group of the product appears as a sharp singlet. The impurity lacks this signal.
1H-NMR Integration Ratio Compare the integration of the aromatic protons (4H) to the

-methyl protons (3H). If the aromatic integral is high relative to the methyl, you have non-methylated impurity.
HPLC Peak Tailing/Shoulder On C18 columns with basic modifiers, the primary amine often elutes slightly earlier or co-elutes as a front shoulder due to higher polarity (more H-bond donors).
TLC Ninhydrin Stain Primary amines stain deep purple/blue. Secondary amines stain faint pink/orange or do not stain as intensely.

🛠 Module 2: The Remediation Protocol (Benzaldehyde Scavenging)

"Distillation failed. How do I chemically remove the impurity?"

The Solution: The "Schiff Base" Phase Separation. Mechanism: Primary amines react rapidly with benzaldehyde to form non-basic (neutral) imines. Secondary amines cannot form stable neutral imines. This difference allows us to lock the impurity in the organic phase while extracting the product into the aqueous phase.

Step-by-Step Protocol

Reagents Required:

  • Benzaldehyde (1.1 - 1.5 equivalents relative to the impurity content).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 1M Hydrochloric Acid (HCl).

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).
    
Phase A: Scavenging Reaction
  • Dissolve the crude oil (containing product and impurity) in DCM (10 mL per gram of crude).

  • Add Benzaldehyde . Calculate quantity based on NMR integration of the impurity. If unknown, add 5-10 mol% relative to the total mass.

  • Stir at room temperature (20-25°C) for 60 minutes.

    • Checkpoint: The solution may turn slightly yellow; this is the imine forming.

Phase B: Differential Extraction
  • Acid Wash: Extract the organic layer with 1M HCl (3 x volumes).

    • Chemistry: The target secondary amine is protonated (

      
      ) and moves to the Aqueous Phase .
      
    • Chemistry: The impurity-imine (

      
      ) is neutral/lipophilic and stays in the Organic Phase .
      
    • Critical Note: Do not use concentrated acid or heat, as this may hydrolyze the nitrile group on the benzene ring.

  • Separation: Collect the aqueous acidic layers. Discard the organic layer (contains benzaldehyde and impurity imine).

  • Wash: Wash the combined aqueous layer once with fresh DCM to remove any entrained benzaldehyde.

Phase C: Recovery
  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the aqueous mixture with DCM (3 x volumes).

  • Dry & Concentrate: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
Visualization: The Scavenging Workflow

G Start Crude Mixture (2° Amine + 1° Amine Impurity) React Add Benzaldehyde (Stir 1 hr @ RT) Start->React Derivatization PhaseSep Liquid-Liquid Extraction (Add 1M HCl + DCM) React->PhaseSep OrgLayer Organic Layer (Contains Impurity-Imine) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Target 2° Amine Salt) PhaseSep->AqLayer Protonated Species Waste Discard (Organic Waste) OrgLayer->Waste Basify Basify (pH > 12) Extract with DCM AqLayer->Basify Final Pure Product 4-[2-(Methylamino)ethyl]benzonitrile Basify->Final Recovery

Figure 1: The Benzaldehyde Scavenging Workflow. The primary amine is converted to a lipophilic imine, allowing the secondary amine to be selectively extracted into the aqueous phase.

📉 Module 3: Chromatographic Troubleshooting

"I cannot use chemical scavenging. How do I separate them on a column?"

If you must use flash chromatography, standard silica gel is acidic and will cause severe tailing for amines. You must modify the stationary phase.

FAQ: Column Conditions
ParameterRecommendationRationale
Stationary Phase Neutralized Silica Pre-wash silica with 1% Triethylamine (TEA) in Hexane before loading.
Mobile Phase DCM:MeOH +

Use a gradient of DCM:Methanol (95:5 to 90:10) containing 1% Ammonium Hydroxide (

).
Alternative Alumina (Basic) Use basic alumina instead of silica to prevent protonation of the amines during transit.

🛡 Module 4: Prevention & Upstream Control

"How do I stop the impurity from forming in the first place?"

The impurity usually arises during the Reductive Amination of 4-(cyanomethyl)benzaldehyde or the Methylation of 4-(2-aminoethyl)benzonitrile.

Optimization Logic
  • If using Reductive Amination:

    • Issue: Incomplete reaction of the intermediate imine or transamination.

    • Fix: Ensure excess methylamine (3-5 eq) is used relative to the aldehyde/ketone precursor. Use a milder reducing agent like Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (

      
      ) to prevent direct reduction of the aldehyde to alcohol or over-reduction.
      
  • If using Direct Methylation (Substitution):

    • Issue: Poly-methylation (forming tertiary amines) or under-methylation (leaving primary amines).

    • Fix: Avoid direct alkylation with methyl iodide. It is uncontrollable. Switch to Eschweiler-Clarke conditions (Formic acid/Formaldehyde) if the nitrile stability permits, or strictly controlled reductive amination.

Visualization: Synthesis Decision Tree

D Input Precursor Selection MethodA Direct Methylation (MeI) Input->MethodA MethodB Reductive Amination (MeNH2 + STAB) Input->MethodB ResultA High Impurity Risk (1°, 2°, 3° Mix) MethodA->ResultA Poor Control ResultB High Selectivity (Predominantly 2°) MethodB->ResultB Recommended

Figure 2: Impact of synthetic route on impurity profile. Reductive amination offers superior control over mono-methylation compared to direct alkylation.

📚 References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for chemical purification techniques, specifically Chapter 4 on Amine purification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed protocols for Schiff base separation of amines).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative source on controlling selectivity during amine synthesis).

Purification techniques for sticky 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride solids

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-042 Subject: Troubleshooting Sticky/Amorphous Solids in Phenethylamine HCl Derivatives Status: Active Guide

Executive Summary & Diagnostic

The Problem: You have isolated 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride, but instead of a free-flowing white powder, you have obtained a sticky, off-white gum or a solid that "oils out" during recrystallization.

The Root Cause: This molecule belongs to the class of N-methylated phenethylamines. The hydrochloride salts of these secondary amines are chemically prone to two specific failure modes:

  • Hygroscopicity: The lattice energy of the HCl salt is easily disrupted by atmospheric moisture, causing the surface to dissolve into a concentrated syrup.

  • Solvent Inclusion: The flexible ethyl chain and the secondary amine allow the crystal lattice to trap reaction solvents (particularly alcohols or chlorinated solvents), preventing the formation of a defined polymorph.

This guide provides three tiered protocols to resolve this, ranging from mild surface treatment to a complete chemical reset.

Decision Matrix: Selecting Your Protocol

Before proceeding, visually inspect your material and select the appropriate workflow.

PurificationLogic Start Start: Analyze Solid State CheckState Is the material a distinct solid or a viscous oil? Start->CheckState SolidSticky Solid but Sticky/Clumped CheckState->SolidSticky Solid ViscousOil Viscous Oil / Gum CheckState->ViscousOil Oil CheckPurity Check HPLC/NMR Purity SolidSticky->CheckPurity ProtocolC Protocol C: Free Base Reset (The 'Nuclear' Option) ViscousOil->ProtocolC HighPurity High Purity (>95%) CheckPurity->HighPurity LowPurity Low Purity (<95%) CheckPurity->LowPurity ProtocolA Protocol A: Trituration (Surface Solvent Removal) HighPurity->ProtocolA ProtocolB Protocol B: Slow Recrystallization LowPurity->ProtocolB ProtocolB->ProtocolC If Fails

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and purity.

Protocol A: Solvent Trituration (High Purity/Sticky Surface)

Use Case: The material is chemically pure but physically sticky due to residual solvent or surface moisture.

Theory: Trituration uses a solvent in which the product is insoluble (anti-solvent) but impurities/oils are soluble. Mechanical agitation forces the trapped solvent out of the lattice, inducing a phase change from amorphous to crystalline.

Reagents
  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    ). Note: MTBE is preferred due to higher boiling point and lower volatility.
    
  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Place the sticky solid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 10 volumes (10 mL/g) of anhydrous MTBE.

  • Agitation: Stir vigorously at room temperature.

    • Observation: The sticky gum should initially clump, then slowly break apart into a fine suspension over 2–4 hours.

  • Sonication (Optional): If clumps persist, place the flask in an ultrasonic bath for 10 minutes to fracture the amorphous shell.

  • Filtration: Filter the suspension rapidly under a nitrogen blanket (using a Schlenk frit or rapid vacuum filtration).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C as this compound may soften.

Protocol B: Dual-Solvent Recrystallization (Low Purity)

Use Case: The material contains impurities causing the melting point depression and stickiness.

Theory: We utilize the "Temperature Swing" method combined with an anti-solvent. Isopropanol (IPA) dissolves the amine salt when hot, while Ethyl Acetate (EtOAc) acts as a moderator to reduce solubility as the temperature drops.

Solubility Data Table
SolventSolubility (Hot)Solubility (Cold)Role
Isopropanol (IPA) HighModeratePrimary Solvent
Ethanol Very HighHighAvoid (Too soluble)
Ethyl Acetate LowInsolubleAnti-Solvent
Hexanes/Heptane InsolubleInsolubleStrong Anti-Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the sticky solid in the minimum amount of boiling IPA.

    • Tip: Add IPA dropwise until the solution is clear.

  • Anti-Solvent Addition: Remove from heat. While still hot, add hot Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 drops of hot IPA to clear the solution again.

  • Slow Cooling (Critical): Wrap the flask in a towel or place it in a Dewar flask to cool to room temperature over 4–6 hours.

    • Warning: Rapid cooling will cause the product to "oil out" (separate as a liquid) rather than crystallize.

  • Seeding: If oil droplets appear, scratch the glass side with a glass rod or add a seed crystal of pure material.

  • Collection: Filter the white needles/plates and wash with cold 1:1 IPA/EtOAc.

Protocol C: The Free Base Reset (Recovery of Oiled Material)

Use Case: Protocols A and B failed, or the material has oiled out into a dark, intractable gum.

Theory: Impurities trapped in the salt lattice are often impossible to remove via recrystallization. By neutralizing the salt back to the free base (an oil), we can perform liquid-liquid extraction to wash away water-soluble impurities before re-forming the pristine salt.

FreeBaseReset ImpureSalt Impure Sticky HCl Salt BaseTreat Treat with Sat. NaHCO3 (aq) ImpureSalt->BaseTreat Extract Extract into DCM or EtOAc BaseTreat->Extract Wash Wash Organic Layer (Brine/Water) Extract->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry FreeBase Pure Free Base (Oil) Dry->FreeBase Regen Add HCl in Anhydrous Ether/Dioxane FreeBase->Regen FinalProd Pristine Crystalline Salt Regen->FinalProd

Figure 2: Workflow for the "Free Base Reset" to remove lattice-trapped impurities.

Step-by-Step Procedure
  • Neutralization: Suspend the sticky salt in water. Slowly add saturated Sodium Bicarbonate (

    
    ) until pH ~9–10. The solid will disappear and an oil will separate.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Washing: Wash the combined organic layers with Brine to remove trapped water.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) and filter.
    
  • Re-Salting (Anhydrous):

    • Dissolve the resulting free base oil in anhydrous Diethyl Ether.

    • Cool to 0°C in an ice bath.

    • Add 2M HCl in Diethyl Ether (commercial solution) dropwise with vigorous stirring.

    • Result: The pure salt should precipitate instantly as a white powder.

Frequently Asked Questions (FAQs)

Q: My material turned into a solid block of ice in the freezer. What happened? A: You likely used a solvent containing water (like 95% Ethanol) or the compound is extremely hygroscopic. The "ice" is likely a hydrate. Allow it to thaw, then immediately perform Protocol C (Free Base Reset) to remove the water chemically, then re-salt in anhydrous conditions.

Q: During recrystallization (Protocol B), I see two liquid layers instead of crystals. A: This is called "oiling out." It happens when the temperature is above the melting point of the solvated product.

  • Fix: Reheat the solution until clear. Add more of the primary solvent (IPA). Allow the solution to cool much slower (insulate the flask). Add a seed crystal at the cloud point.

Q: Can I use Acetone as a solvent? A: NO. Primary and secondary amines can react with ketones (like acetone) to form imines or enamines (Schiff bases), especially under acidic conditions (which the HCl salt provides). Always avoid ketones with amine salts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification strategies of amine salts).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" phenomena and crystallization seeding techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for amine hydrochloride formation and recrystallization).

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-[2-(Methylamino)ethyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Mass Spectrometry of 4-[2-(Methylamino)ethyl]benzonitrile

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric fragmentation patterns of 4-[2-(Methylamino)ethyl]benzonitrile (hereafter referred to as p-CN-NMPEA ). As a para-substituted N-methylphenethylamine, this compound presents unique ionization behaviors critical for differentiation from structural isomers and isobaric species in forensic and pharmaceutical matrices.

This document compares the spectrometric "performance"—defined here as ionization efficiency, fragment specificity, and spectral distinctiveness—of p-CN-NMPEA against two primary analytical alternatives/confounders:

  • 4-Cyanophenethylamine (p-CN-PEA): The primary amine analog (metabolite/precursor).

  • Methamphetamine (MA): The core structural scaffold sharing the N-methylbenzylamine motif.

Chemical Identity & Structural Logic

Before analyzing fragmentation, we must establish the structural causality that dictates bond dissociation.

  • IUPAC Name: 4-[2-(Methylamino)ethyl]benzonitrile

  • Formula:

    
    
    
  • Exact Mass: 160.1000 Da

  • Structural Motif: Phenethylamine backbone with a secondary amine (N-methyl) and an electron-withdrawing para-cyano group.

Impact on MS: The electron-withdrawing nature of the cyano group (


) destabilizes the aromatic ring relative to unsubstituted phenethylamines, reducing the intensity of charge-retention on the benzylic fragment in Electron Ionization (EI). Conversely, the basic nitrogen dominates the protonation in Electrospray Ionization (ESI).

Experimental Protocols

To ensure reproducibility, the following standardized workflows are recommended. These protocols are self-validating through the inclusion of internal standards.

Protocol A: GC-EI-MS (Standard Screening)
  • Inlet: Splitless, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Source: Electron Ionization (70 eV), 230°C.

  • Scan Range:

    
     40–350.
    
Protocol B: LC-ESI-MS/MS (High Sensitivity)
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped 15/30/45 eV.

Fragmentation Analysis: The Core Mechanism

Electron Ionization (EI) Pathway

In EI (70 eV), phenethylamines undergo a highly predictable


-cleavage  initiated by the radical cation on the nitrogen atom.
  • Molecular Ion (

    
    , m/z 160):  Typically low intensity (<5%) due to rapid fragmentation.
    
  • Base Peak (

    
    -Cleavage):  The bond between the 
    
    
    
    -carbon (adjacent to N) and
    
    
    -carbon (benzylic) breaks.
    • Mechanism: Radical site on Nitrogen triggers homolytic fission.

    • Fragment: The charge is retained on the nitrogen-containing fragment due to Stevenson’s Rule (lower ionization energy).

    • Resulting Ion:

      
       at 
      
      
      
      44
      .
  • Secondary Ion (Benzylic Cation):

    • Fragment:

      
      .
      
    • Mass Calculation:

      
      .
      
    • Intensity: Moderate (10–30%). The cyano group destabilizes this carbocation compared to unsubstituted tropylium ions (

      
       91).
      
Visualization of Signaling Pathway

The following diagram illustrates the competitive fragmentation pathways.

Fragmentation M Molecular Ion [M]+• m/z 160 Alpha α-Cleavage (Rate Limiting) M->Alpha -e- BasePeak Iminium Ion CH2=NHMe+ m/z 44 (100%) Alpha->BasePeak Charge Retention on N Benzyl 4-Cyanobenzyl Cation m/z 116 Alpha->Benzyl Charge Retention on Ring Tropylium Cyanotropylium Rearrangement Benzyl->Tropylium Ring Expansion

Caption: Figure 1. Competitive EI fragmentation pathways for p-CN-NMPEA. The Nitrogen-driven


-cleavage dominates, yielding the m/z 44 base peak.

Comparative Performance Analysis

This section evaluates how p-CN-NMPEA distinguishes itself from critical alternatives.

Comparison 1: vs. 4-Cyanophenethylamine (Primary Amine)

Context: This is the likely metabolic precursor (N-demethylated metabolite).

Featurep-CN-NMPEA (Target) 4-Cyanophenethylamine (Alternative) Differentiation Logic
Base Peak (EI)

44
(

)

30
(

)
Definitive. The shift of +14 Da confirms N-methylation.
Molecular Ion

160 (Weak)

146 (Weak)
Mass shift of 14 Da.
Benzylic Ion

116

116
Non-discriminatory. Both yield the same benzyl fragment.
Retention Time Lower (due to

amine)
Higher (due to

amine H-bonding)
On non-polar columns (Rxi-5ms),

amines often elute earlier.

Verdict: EI-MS easily distinguishes these two via the Base Peak (44 vs 30).

Comparison 2: vs. Methamphetamine (Structural Analog)

Context: Methamphetamine (MA) is the most common N-methylphenethylamine analog. Confusion can occur in low-resolution screening if only the base peak is monitored.

Featurep-CN-NMPEA Methamphetamine Differentiation Logic
Base Peak (EI)

44

58
MA has an

-methyl group (

), shifting the base peak to 58.
Secondary Ions

116 (Cyanobenzyl)

91 (Tropylium)
The cyano group adds 25 Da to the aromatic fragment.
Precursor (ESI)


Distinct intact mass.

Verdict: High specificity. The lack of an


-methyl group in p-CN-NMPEA prevents the formation of the 

58 ion characteristic of amphetamines.

Advanced Application: ESI-MS/MS Transitions

For researchers using Triple Quadrupole (QqQ) systems for quantification, EI data is insufficient. Below are the predicted Multiple Reaction Monitoring (MRM) transitions based on Collision Induced Dissociation (CID).

Mechanism:

  • Precursor:

    
    .
    
  • Primary Loss: Neutral loss of methylamine (

    
    , 31 Da).
    
    • 
      .
      
    • Product Ion:

      
       130 (4-cyanophenethyl cation).
      
  • Secondary Loss: Loss of HCN (27 Da) from the cyano group (high energy).

    • 
       (Styryl cation).
      

Recommended MRM Table:

Precursor (

)
Product (

)
Collision Energy (eV)Purpose
161.1130.1 15Quantifier (Most abundant)
161.1116.1 25Qualifier (Benzylic cleavage)
161.144.1 35Qualifier (Immonium ion)

Conclusion

The mass spectrometric profile of 4-[2-(Methylamino)ethyl]benzonitrile is defined by a dominant


 44  base peak in EI-MS, characteristic of N-methyl-substituted ethyl side chains.
  • Performance vs. Alternatives: It is distinct from its primary amine analog (which yields

    
     30) and amphetamine analogs (which yield 
    
    
    
    58).
  • Critical Control Point: Researchers must ensure chromatographic separation from isobaric N-ethyl isomers, as MS fragmentation patterns may be nearly identical.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link]

Thermal Characterization and Reference Standard Qualification for CAS 2031258-95-2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Reference Standards for CAS 2031258-95-2 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of New Chemical Entities (NCEs), precise thermal characterization is not merely a physical property check—it is a critical gateway to understanding polymorphic stability, purity, and solid-state integrity. This guide provides a technical framework for the melting point (MP) determination of CAS 2031258-95-2 , a distinct pharmaceutical intermediate/API.

Given the proprietary or novel nature of CAS 2031258-95-2 (where specific public literature is sparse), this guide treats the compound as a high-value crystalline organic solid. We compare the three dominant methodologies—Capillary (Optical) , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) —and establish the protocol for qualifying it as a Primary Reference Standard.

Part 1: Comparative Analysis of Melting Point Methodologies

For a research-grade molecule like CAS 2031258-95-2, relying solely on a generic capillary apparatus is insufficient due to potential thermodynamic events (e.g., solid-solid transitions) that occur prior to melting.

1. Method A: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Why it is the Gold Standard: It differentiates between the onset temperature (thermodynamically significant) and the peak temperature . It also quantifies the Enthalpy of Fusion (

    
    ) , which is critical for purity calculation using the van't Hoff equation.
    
  • Limitation: Requires destructive sampling; sensitive to sample encapsulation (hermetic vs. pinhole).

2. Method B: Capillary Melting Point (Optical)
  • Mechanism: Visual observation of the phase transition in a glass capillary (USP <741>).

  • Why it is used: Regulatory compliance and quick QC checks. It defines a "range" (start of melt to clear liquid).

  • Limitation: Subjective endpoint; suffers from thermal lag; cannot easily distinguish between melting and simultaneous decomposition.

3. Method C: Hot Stage Microscopy (HSM)
  • Mechanism: Visualizing the sample under polarized light while heating.

  • Why it is used: To distinguish solvate desolvation (pseudomorphs) from true melting. If CAS 2031258-95-2 is a solvate, bubbles or crystal darkening will be visible before the melt—events DSC might blur into a single endotherm.

Comparative Data Summary
FeatureDSC (Heat Flux)Capillary (Optical)Hot Stage Microscopy (HSM)
Primary Output Onset Temp (

),

Melting Range (

)
Visual Phase Changes
Precision


Qualitative / Semi-quant
Sample Req. 2–5 mg1–3 mg< 1 mg
Key Insight Detects glass transitions (

) & polymorphs
Standard for CoA (Certificate of Analysis)Identifies solvate release/decomposition
Suitability for CAS 2031258-95-2 High (Characterization) Medium (Routine QC) High (Troubleshooting)
Part 2: Experimental Protocol
1. Sample Preparation and Pre-Treatment

Before determining the MP, the volatile content must be assessed to ensure the observed endotherm is the melting of the crystal lattice, not the boiling of residual solvent.

  • Step 1: Run TGA (Thermogravimetric Analysis). If weight loss > 0.5% occurs before the expected MP, dry the sample (Vacuum oven,

    
    , 12h).
    
  • Step 2: Grind CAS 2031258-95-2 gently to a fine powder (avoiding mechanochemical activation which could induce amorphous content).

2. DSC Protocol (The Primary Characterization Method)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

  • Pan System: Tzero Aluminum Pan (Hermetically sealed with a pinhole if decomposition is suspected, or standard crimped lid).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation.

  • Ramp Rate:

    • Screening Run:

      
       (Identify approx. range).
      
    • Quantification Run:

      
       or 
      
      
      
      .
    • Reasoning: A slower ramp rate reduces thermal gradients within the sample, providing a more accurate

      
       closer to the equilibrium melting point.
      
3. Data Analysis Criteria

For CAS 2031258-95-2, the Extrapolated Onset Temperature (


)  is reported as the melting point, NOT the peak temperature.
  • Acceptance Criteria: The melting range (Peak - Onset) should be

    
     for a high-purity reference standard (>99.0%).
    
Part 3: Establishing the Reference Standard

To use CAS 2031258-95-2 as a certified reference standard, you must assign a purity value. Melting point depression is a key indicator here.

Purity Assignment Workflow (Mass Balance Approach)

The potency of the standard is calculated as:

graphic Purity
\text{Assay (%)}

However, DSC can provide an orthogonal purity check using the Van't Hoff Equation :



Where 

is the sample temperature,

is the pure melting point, and

is the mole fraction of impurity.
Visualization: Characterization Workflow

The following diagram outlines the decision logic for characterizing CAS 2031258-95-2.

G Start Start: CAS 2031258-95-2 (Raw Material) TGA 1. TGA Analysis (Check Volatiles) Start->TGA Volatiles Weight Loss > 0.5%? TGA->Volatiles Dry Drying Protocol (Vac Oven, 40°C) Volatiles->Dry Yes DSC_Screen 2. DSC Screening (10°C/min) Volatiles->DSC_Screen No Dry->TGA Events Single Endotherm? DSC_Screen->Events HSM 3. Hot Stage Microscopy (Check Solvates/Decomp) Events->HSM No (Complex) DSC_Quant 4. DSC Quantification (2°C/min, Pinhole Pan) Events->DSC_Quant Yes (Pure Melt) HSM->DSC_Quant Resolved Report Report: T(onset) & Purity DSC_Quant->Report

Figure 1: Step-by-step decision tree for the thermal characterization of CAS 2031258-95-2, prioritizing volatile analysis before melting point determination.

Part 4: Reference Standard Qualification Logic

When establishing the "Primary Standard" for this CAS, you cannot rely on a vendor's label alone. You must cross-validate.

ReferenceStd Candidate Candidate Batch CAS 2031258-95-2 StructID Structure ID (NMR, MS, IR) Candidate->StructID Purity Purity Assignment StructID->Purity MassBal Mass Balance (HPLC + TGA + KF) Purity->MassBal qNMR qNMR (Internal Std) Purity->qNMR DSC_Purity DSC Purity (Van't Hoff) Purity->DSC_Purity Final Certified Reference Standard MassBal->Final Primary Method qNMR->Final Orthogonal Check DSC_Purity->Final Solid State Check

Figure 2: Multi-modal workflow for qualifying the Reference Standard. Note that DSC purity serves as a solid-state specific check against the Mass Balance method.

References
  • USP <741> Melting Range or Temperature . United States Pharmacopeia. Available at: [Link]

  • USP <891> Thermal Analysis. United States Pharmacopeia.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products . International Council for Harmonisation. Available at: [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . Available at: [Link]

Differentiating 4-[2-(Methylamino)ethyl]benzonitrile from its ethoxy analog (Itopride intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of benzamide-based prokinetics (e.g., Itopride), the integrity of the linker chain—specifically the distinction between an alkyl linker and an alkoxy linker —is a critical quality attribute.

This guide details the differentiation of 4-[2-(Methylamino)ethyl]benzonitrile (Target A) from its ether-linked analog, 4-[2-(Methylamino)ethoxy]benzonitrile (Target B). While Target B serves as a key structural scaffold for Itopride-class APIs, Target A represents a potential des-oxy impurity or a distinct pharmacophore requiring rigorous separation.

Key Differentiator: The insertion of an oxygen atom in the linker (Ethoxy) vs. a direct carbon-carbon bond (Ethyl) results in a mass shift of +16 Da and a distinct ¹H-NMR shift of ~1.2 ppm at the


-position.

Structural & Physicochemical Analysis

Understanding the fundamental differences between the alkyl and ether linkages is the first step in designing a robust separation strategy.

FeatureTarget A (Alkyl Linker)Target B (Ethoxy Analog)
IUPAC Name 4-[2-(Methylamino)ethyl]benzonitrile4-[2-(Methylamino)ethoxy]benzonitrile
Structure Ar–CH₂ –CH₂–NHMeAr–O –CH₂–CH₂–NHMe
Formula


Mol. Weight 160.22 g/mol 176.22 g/mol
Linker Type Homologated Alkyl (Hydrophobic)Aryl Alkyl Ether (H-bond Acceptor)
Polarity (LogP) Higher (More Lipophilic)Lower (More Polar due to Ether O)
pKa (Amine) ~10.0 (Typical 2° amine)~9.5 (Slightly lower due to inductive effect of O)
Structural Visualization

The following diagram illustrates the structural divergence and the critical analytical decision points.

G Start Unknown Sample (Benzonitrile Derivative) MS_Step Step 1: Mass Spectrometry (ESI+) Start->MS_Step Dissolve in MeOH Path_A M+H = 161.23 (Target A: Alkyl) MS_Step->Path_A -16 Da Path_B M+H = 177.23 (Target B: Ethoxy) MS_Step->Path_B +16 Da NMR_Step Step 2: 1H-NMR Validation (CDCl3) Path_A->NMR_Step Path_B->NMR_Step Result_A Triplet @ 2.8-3.0 ppm (Benzylic -CH2-) NMR_Step->Result_A Target A Confirmed Result_B Triplet @ 4.0-4.2 ppm (Phenoxy -OCH2-) NMR_Step->Result_B Ethoxy Analog Confirmed

Figure 1: Analytical decision tree for differentiating alkyl vs. ethoxy analogs.

Spectroscopic Differentiation Protocols

A. Nuclear Magnetic Resonance (¹H-NMR)

NMR is the "gold standard" for this differentiation. The electronegativity of the oxygen atom in the ethoxy analog heavily deshields the adjacent methylene protons.

Protocol:

  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

  • Acquisition: Standard proton sequence (16-32 scans).

Diagnostic Signals:

PositionTarget A (Alkyl)

(ppm)
Target B (Ethoxy)

(ppm)
Mechanistic Explanation

-Protons
2.80 – 3.00 (t) 4.05 – 4.15 (t) The Benzylic position (A) is less deshielded than the Phenoxy position (B). This >1.0 ppm shift is definitive.

-Protons
~2.85 (m/t)~3.00 (t)Protons adjacent to the amine. Less distinct, but slightly downfield in the ethoxy analog.
Aromatic Ring AA'BB' PatternAA'BB' PatternBoth show para-substitution, but the alkoxy group is a stronger electron donor, shifting ortho-protons upfield compared to the alkyl group.
B. Mass Spectrometry (LC-MS)

Protocol:

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Interpretation:

  • Target A: Look for

    
    .
    
  • Target B: Look for

    
    .
    
  • Fragmentation: Target B (Ethoxy) often shows a characteristic loss of the side chain to generate a phenolic cation (

    
     119/120 range), whereas Target A (Alkyl) fragmentation typically involves benzylic cleavage.
    

Chromatographic Separation (HPLC)

Separating these two compounds requires exploiting their polarity difference. The ether oxygen in Target B makes it slightly more polar and capable of hydrogen bonding compared to the purely hydrophobic alkyl chain of Target A.

Method Development Guide

Hypothesis: On a Reverse Phase (C18) column, the more polar Ethoxy Analog (Target B) will elute before the more lipophilic Alkyl Target (Target A) .

Recommended Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% TFA (pH 2.0). Note: High pH is preferred for basic amines to improve peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Nitrile absorption).

Expected Elution Order:

  • RT ~6-8 min: 4-[2-(Methylamino)ethoxy]benzonitrile (Target B - More Polar).

  • RT ~9-11 min: 4-[2-(Methylamino)ethyl]benzonitrile (Target A - More Hydrophobic).

Experimental Workflow: Isolation & Purification

If you encounter a mixture of these two (e.g., during process development of Itopride analogs), use this workflow to isolate the target.

A Researcher's Guide to Developing and Validating LC-MS Methods for Trace 4-[2-(Methylamino)ethyl]benzonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development, optimization, and validation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 4-[2-(Methylamino)ethyl]benzonitrile at trace levels in biological matrices such as plasma or urine. As no standardized public methods currently exist for this specific analyte, this document serves as a first-principles guide, synthesizing best practices from regulatory guidelines and established methodologies for analogous compounds. We will explore the critical choices in sample preparation, chromatography, and mass spectrometry, grounding our recommendations in the principles of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Part 1: Foundational Strategy & Analyte Characterization

The journey to a validated method begins with understanding the target analyte. 4-[2-(Methylamino)ethyl]benzonitrile is a small molecule featuring a polar, basic secondary amine (pKa ≈ 10-11) and a moderately hydrophobic benzonitrile group. This amphiphilic nature dictates its behavior in extraction and chromatography. The primary goal is to develop a method that is not only sensitive—achieving a low limit of quantification (LLOQ)—but also selective, accurate, and precise.

The initial step is direct infusion of a standard solution of the analyte into the mass spectrometer to determine its optimal ionization and fragmentation parameters. Using electrospray ionization in positive mode (ESI+), the secondary amine will readily protonate, yielding a strong precursor ion signal [M+H]+. A subsequent product ion scan (MS/MS) will reveal characteristic fragments, which are essential for developing a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. For 4-[2-(Methylamino)ethyl]benzonitrile (MW ≈ 160.22), one would expect a precursor ion at m/z 161.2. A likely fragmentation would be the neutral loss of the benzonitrile moiety or cleavage at the ethyl linker, providing product ions for quantification and confirmation.

Part 2: A Comparative Guide to Sample Preparation Strategies

The complexity of biological matrices (plasma, blood, urine) necessitates a sample cleanup step to remove interferences like proteins and phospholipids that can suppress the analyte signal and contaminate the LC-MS system. The choice of technique is a critical balance between sample cleanliness, recovery, throughput, and cost.

Method 1: Protein Precipitation (PPT)

This is the simplest and fastest technique, involving the addition of a water-miscible organic solvent (typically acetonitrile or methanol) to the sample to denature and precipitate proteins.

  • Causality & Rationale : PPT is effective due to the rapid change in solvent polarity, which causes proteins to unfold and aggregate, allowing for their removal by centrifugation. It is often the first method attempted due to its speed and low cost. However, it provides the least clean extract, as many endogenous small molecules remain soluble in the supernatant, potentially leading to significant matrix effects.

  • Best Suited For : High-throughput screening, early-stage discovery, or when the target analyte concentration is high enough to tolerate potential ion suppression.

Experimental Protocol: Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or inject directly into the LC-MS system.

cluster_ppt Protein Precipitation Workflow A 1. Sample Aliquot (e.g., 100 µL Plasma) B 2. Add 3 Vol. Acetonitrile + Internal Standard A->B C 3. Vortex (1 min) B->C D 4. Centrifuge (10 min, >12,000 x g) C->D E 5. Collect Supernatant D->E F 6. Inject or Evaporate E->F cluster_lle Liquid-Liquid Extraction Workflow A 1. Sample + IS B 2. Adjust pH (e.g., add NaOH) A->B C 3. Add Immiscible Organic Solvent (e.g., MTBE) B->C D 4. Vortex/Mix C->D E 5. Centrifuge to Separate Phases D->E F 6. Collect Organic Layer E->F G 7. Evaporate & Reconstitute F->G

Fig 2. Liquid-Liquid Extraction Workflow.
Method 3: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that isolates analytes from a complex matrix by retaining them on a solid sorbent, washing away interferences, and then eluting the analyte in a clean solvent.

  • Causality & Rationale : SPE offers the highest degree of selectivity and provides the cleanest extracts, leading to minimal matrix effects and the best sensitivity. For our target analyte, a mixed-mode cation exchange sorbent would be ideal. At an acidic pH, the positively charged amine will bind strongly to the negatively charged sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic, high-organic solvent. This orthogonality provides superior cleanup.

  • Best Suited For : Demanding applications requiring the lowest LLOQs, high precision, and compliance with stringent regulatory standards.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Condition : Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate : Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load : Dilute 100 µL of sample with 400 µL of the acidic buffer and load it onto the cartridge.

  • Wash 1 : Wash with 1 mL of the acidic buffer to remove polar interferences.

  • Wash 2 : Wash with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute : Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute : Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

cluster_spe Solid-Phase Extraction Workflow A 1. Condition & Equilibrate Sorbent B 2. Load Sample (Acidified) A->B C 3. Wash 1 (Aqueous) B->C D 4. Wash 2 (Organic) C->D E 5. Elute Analyte (Basic Organic) D->E F 6. Evaporate & Reconstitute E->F

Fig 3. Solid-Phase Extraction Workflow.
Performance Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of each technique when applied to a small molecule like 4-[2-(Methylamino)ethyl]benzonitrile in plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery High but variable (80-105%)Good & consistent (70-95%)High & very consistent (>90%)
Matrix Effect HighModerate to LowVery Low
Extract Cleanliness PoorGoodExcellent
Achievable LLOQ ModerateLowVery Low (Sub-ng/mL)
Throughput Very HighModerateModerate to High (with automation)
Cost per Sample Very LowLowHigh
Method Development MinimalModerateIntensive

Part 3: Chromatographic & Mass Spectrometric Method Development

Chromatography: Given the analyte's basic nature, reverse-phase chromatography on a C18 column is a suitable starting point. Using a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile) will ensure the secondary amine is protonated, leading to good peak shape and retention. A gradient elution from low to high organic content will effectively separate the analyte from early-eluting polar interferences.

  • Column : C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Gradient : 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Injection Volume : 5 µL

Mass Spectrometry: A triple quadrupole mass spectrometer operating in ESI+ and MRM mode is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity.

  • Ion Source : Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage : 3.5 kV

  • Source Temperature : 150 °C

  • Desolvation Temperature : 400 °C

  • MRM Transitions (Hypothetical) :

    • Analyte : Precursor m/z 161.2 → Product m/z 116.1 (Quantifier), m/z 77.1 (Qualifier)

    • Internal Standard : A stable isotope-labeled version (e.g., D4-4-[2-(Methylamino)ethyl]benzonitrile) is ideal.

Part 4: The Imperative of Method Validation

Once developed, the method must be rigorously validated to ensure its reliability for intended use. The validation protocol should adhere to the guidelines set by the FDA and EMA.

Key Validation Parameters & Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference at the retention time of the analyte and IS.Response of interferences <20% of LLOQ and <5% for IS.
Linearity & Range Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99; standards within ±15% of nominal.
LLOQ Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy ±20%; Precision (CV) ≤20%.
Accuracy Closeness of measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Closeness of replicate measurements (repeatability & intermediate).Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess ion suppression or enhancement from the biological matrix.CV of IS-normalized matrix factor across lots should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, etc.).Mean concentration within ±15% of baseline samples.

This systematic validation process is non-negotiable and forms the basis of a trustworthy and authoritative bioanalytical method. It ensures that the data generated are accurate and reproducible, which is paramount in both research and regulated drug development environments.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Kole, P. L., Gaware, J., Paterale, S. G., & D'souza, A. (2011). Liquid-liquid extraction. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development. [Link]

Safety Operating Guide

Personal protective equipment for handling 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with a comprehensive Google sweep to amass safety and handling data for 4-[2-(Methylamino)ethyl]benzonitrile hydrochloride. I'm focusing on its physical and chemical attributes, hoping to build a comprehensive understanding from the ground up. This data should shape how I will work with the compound.

Analyzing Search Results

I'm now diving deep into the search results, extracting the critical data on toxicity and reactivity from authoritative sources. I'm prioritizing safety data sheets and chemical databases for robust information to inform hazard assessments and control measures. The aim is a comprehensive handling guide, starting with potential hazards to justify PPE needs.

Planning Handling Procedure

I'm now outlining a complete handling guide. I will begin with the potential hazards to justify PPE. Next, I'll detail PPE selection based on experimental context. I'll include donning/doffing procedures, emergency actions, and waste disposal. I will also incorporate citations. Then, I will make a decision-making flow chart.

Defining Scope and Process

I'm starting a broad search to uncover safety data for the compound, focusing on its physical and chemical properties, known hazards, and existing PPE guidelines. I'm keen to then analyze this data and outline hazard-specific PPE recommendations. I'll include the relevant data in a Graphviz diagram, and later detail donning/doffing, emergency procedures, waste disposal, and will use citations.

×

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